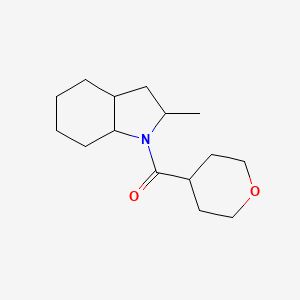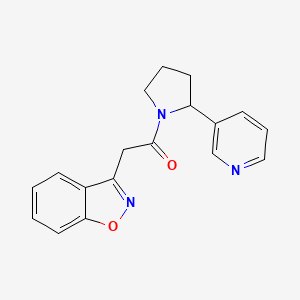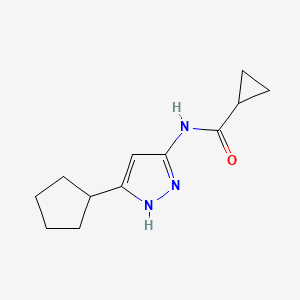
N-(5-cyclopentyl-1H-pyrazol-3-yl)cyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-cyclopentyl-1H-pyrazol-3-yl)cyclopropanecarboxamide, commonly known as CPP, is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a subtype of glutamate receptor that plays a crucial role in synaptic plasticity, learning, and memory. CPP has been extensively studied for its potential applications in the field of neuroscience and pharmacology.
Wirkmechanismus
CPP binds to the phencyclidine (PCP) site of the N-(5-cyclopentyl-1H-pyrazol-3-yl)cyclopropanecarboxamide receptor, which is located in the ion channel pore, and blocks the influx of calcium ions, thereby inhibiting the downstream signaling pathways that are involved in synaptic plasticity, learning, and memory.
Biochemical and Physiological Effects:
CPP has been shown to alter the expression and activity of various neurotransmitters and neuromodulators, including glutamate, dopamine, serotonin, and acetylcholine, and to affect the function of various brain regions and circuits, such as the prefrontal cortex, hippocampus, and striatum. CPP has also been shown to modulate the activity of various ion channels and receptors, such as voltage-gated calcium channels, GABA receptors, and opioid receptors.
Vorteile Und Einschränkungen Für Laborexperimente
CPP has several advantages as a research tool, including its high potency and selectivity for the N-(5-cyclopentyl-1H-pyrazol-3-yl)cyclopropanecarboxamide receptor, its ability to cross the blood-brain barrier, and its availability as a commercially synthesized compound. However, CPP also has several limitations, including its potential toxicity, its non-specific effects on other ion channels and receptors, and its potential interference with other experimental manipulations.
Zukünftige Richtungen
The potential applications of CPP in the field of neuroscience and pharmacology are vast and varied. Some possible future directions include the development of more potent and selective N-(5-cyclopentyl-1H-pyrazol-3-yl)cyclopropanecarboxamide receptor antagonists, the investigation of the role of this compound receptors in various neurological and psychiatric disorders, such as Alzheimer's disease, schizophrenia, and depression, and the exploration of the therapeutic potential of this compound receptor modulation in these disorders. Additionally, the development of novel delivery methods, such as nanoparticles or viral vectors, could enhance the specificity and efficacy of CPP and other this compound receptor antagonists.
Synthesemethoden
CPP can be synthesized using a variety of methods, including the reaction of cyclopropanecarboxylic acid with 5-cyclopentyl-1H-pyrazole in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Wissenschaftliche Forschungsanwendungen
CPP has been widely used as a research tool to investigate the role of N-(5-cyclopentyl-1H-pyrazol-3-yl)cyclopropanecarboxamide receptors in various physiological and pathological processes. It has been shown to block this compound receptor-mediated synaptic transmission and plasticity in vitro and in vivo, and to attenuate the behavioral effects of this compound receptor activation, such as hyperactivity, seizures, and pain.
Eigenschaften
IUPAC Name |
N-(5-cyclopentyl-1H-pyrazol-3-yl)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c16-12(9-5-6-9)13-11-7-10(14-15-11)8-3-1-2-4-8/h7-9H,1-6H2,(H2,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPWJWITVWYTYDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=CC(=NN2)NC(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

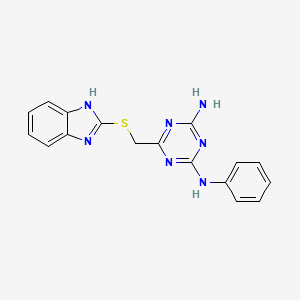
![2-Methyl-1-[4-(2-phenylethyl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B7563225.png)
![N-[2-fluoro-5-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B7563229.png)

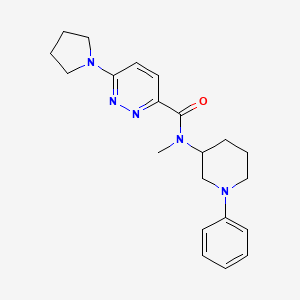
![1-(2-Ethoxyethylsulfanyl)-4-methyl-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B7563239.png)

![1-[[1-(Cyclopropanecarbonyl)piperidin-4-yl]methyl]piperidin-2-one](/img/structure/B7563257.png)
![N-cyclohexyl-2-[5-(3-fluorophenyl)tetrazol-2-yl]-N-methylpropanamide](/img/structure/B7563265.png)
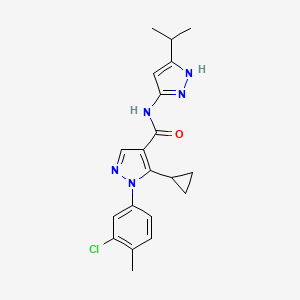

![1-(4-fluorophenyl)-2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]propan-1-one](/img/structure/B7563284.png)
